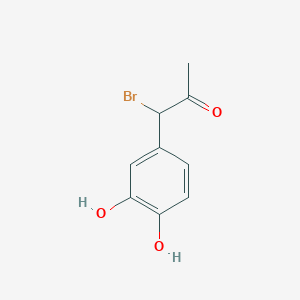
1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of 1-(3,4-dihydroxyphenyl)propan-2-one, which is known for its catechol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one can be synthesized through the bromination of 1-(3,4-dihydroxyphenyl)propan-2-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The catechol moiety can undergo oxidation to form quinones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones from the catechol moiety.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Applications De Recherche Scientifique
1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in research to study the effects of brominated catechols on biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The catechol moiety can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity to various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dihydroxyphenyl)propan-2-one: The non-brominated analog, which lacks the bromine atom.
2-Bromo-1-(3,4-dihydroxyphenyl)propan-1-one: A positional isomer with the bromine atom at a different position.
1-(3,4-Dihydroxyphenyl)ethanone: A structurally similar compound with a shorter carbon chain.
Uniqueness
1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one is unique due to the presence of both the bromine atom and the catechol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H9BrO3 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)9(10)6-2-3-7(12)8(13)4-6/h2-4,9,12-13H,1H3 |
Clé InChI |
MUUAWVGPTOYYTB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



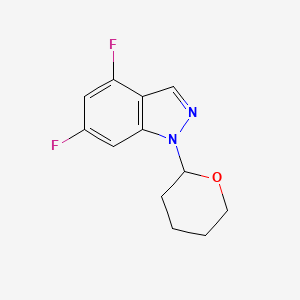
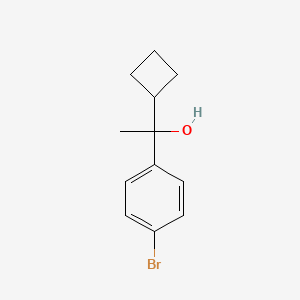
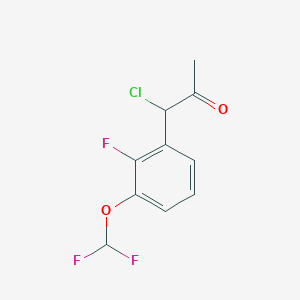

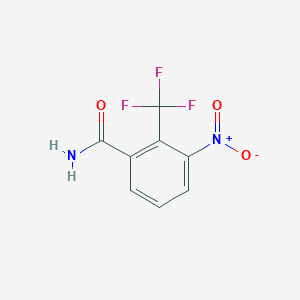
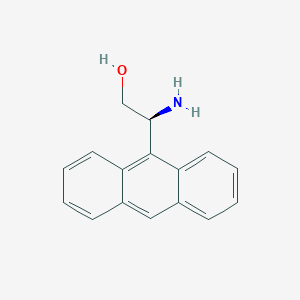



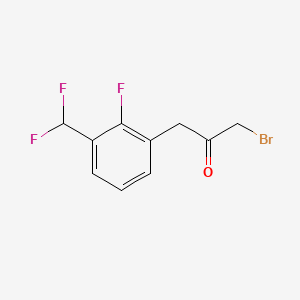
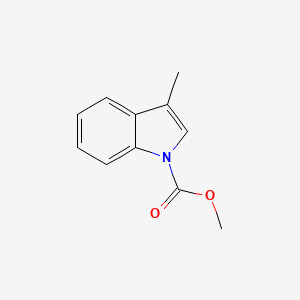
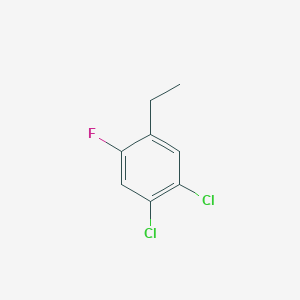
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
